SD 1008
描述
SD 1008: 是一种化学化合物,以其作为 Janus 激酶 2 (JAK2) 和信号转导和转录激活因子 3 (STAT3) 信号通路抑制剂的作用而闻名。 它已被确定为一种很有前途的治疗剂,特别是在癌症治疗方面,因为它能够诱导表达组成型活性酪氨酸磷酸化的 STAT3 的细胞系发生凋亡 .
科学研究应用
SD 1008 具有广泛的科学研究应用,包括:
化学: 用作研究 JAK2/STAT3 信号通路及其抑制的工具化合物。
生物学: 用于细胞生物学研究 JAK2/STAT3 抑制对细胞增殖和凋亡的影响。
作用机制
SD 1008 通过抑制 JAK2/STAT3 信号通路发挥作用。它与 JAK2 的 ATP 结合位点结合,阻止其激酶活性。这种抑制导致 STAT3、JAK2 和 Src 的酪氨酸磷酸化减少,最终降低了 STAT3 依赖性荧光素酶活性。 该化合物通过降低 STAT3 依赖性蛋白(如 Bcl-XL 和 survivin)的水平来诱导癌细胞凋亡 .
生化分析
Biochemical Properties
SD 1008 plays a significant role in biochemical reactions. It inhibits the tyrosyl phosphorylation of STAT3, JAK2, and Src . This interaction with these enzymes and proteins affects various biochemical reactions and pathways.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It reduces STAT3-dependent luciferase activity . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its direct inhibition of the JAK-STAT3 signaling pathway . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the JAK-STAT3 signaling pathway
准备方法
合成路线和反应条件: SD 1008 的合成涉及制备 8-苄基-4-氧代-8-氮杂双环[3.2.1]辛-2-烯-6,7-二羧酸二甲酯。合成路线通常包括以下步骤:
双环核的形成: 这涉及在受控条件下使适当的前体环化。
官能团的引入: 通过各种有机反应(包括酯化和烷基化)引入苄基和酯基等官能团.
工业生产方法: 虽然 this compound 的具体工业生产方法尚未得到广泛记录,但该化合物通常在实验室环境中为研究目的而生产。 生产涉及标准的有机合成技术,通过高效液相色谱 (HPLC) 等方法确保高纯度和高产率 .
化学反应分析
反应类型: SD 1008 经历几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成各种氧化衍生物。
还原: 可以进行还原反应来改变化合物中存在的官能团。
常用试剂和条件:
氧化: 常见的氧化剂,如高锰酸钾或三氧化铬。
还原: 还原剂,如氢化铝锂或硼氢化钠。
取代: 在适当条件下使用烷基卤化物或酰氯等试剂.
主要产物: 这些反应形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,可以进一步探索其生物活性 .
相似化合物的比较
类似化合物:
AG490: 另一种 JAK2 抑制剂,对 JAK2/STAT3 通路具有类似的抑制作用。
WP1066: 一种靶向 JAK2/STAT3 通路的小分子抑制剂,具有潜在的抗癌特性。
Stattic: 一种选择性 STAT3 抑制剂,可阻止其激活和二聚化.
SD 1008 的独特性: this compound 由于其作为 JAK2/STAT3 抑制剂的高特异性和效力而具有独特性。 它已被证明可以增强化疗药物(如紫杉醇)对卵巢癌细胞的凋亡作用,使其成为联合治疗的宝贵化合物 .
属性
IUPAC Name |
dimethyl (1R,5R,6R,7S)-8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-23-17(21)14-12-8-9-13(20)16(15(14)18(22)24-2)19(12)10-11-6-4-3-5-7-11/h3-9,12,14-16H,10H2,1-2H3/t12-,14-,15-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZQFEIRZQYUJQ-MIGQKNRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C=CC(=O)C(C1C(=O)OC)N2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2C=CC(=O)[C@@H]([C@@H]1C(=O)OC)N2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101113978 | |
Record name | rel-6,7-Dimethyl (1R,5R,6R,7S)-4-oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101113978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960201-81-4 | |
Record name | rel-6,7-Dimethyl (1R,5R,6R,7S)-4-oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960201-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-6,7-Dimethyl (1R,5R,6R,7S)-4-oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101113978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of SD-1008?
A: SD-1008 functions as a Janus kinase 2 (JAK2) inhibitor. [] It directly interacts with JAK2, hindering its autophosphorylation, a crucial step in the JAK-STAT signaling pathway. [] This pathway plays a significant role in cell survival and proliferation, particularly in various cancers.
Q2: How does SD-1008 impact downstream signaling after inhibiting JAK2?
A: By inhibiting JAK2, SD-1008 effectively reduces the phosphorylation of STAT3, a key downstream target of JAK2. [] This, in turn, leads to decreased levels of STAT3-dependent proteins like Bcl-XL and survivin, which are known to promote cell survival. [] Consequently, SD-1008 induces apoptosis (programmed cell death) in cancer cells. []
Q3: Has SD-1008 demonstrated any synergistic effects with existing cancer treatments?
A: Research indicates that SD-1008 can enhance the apoptotic effect of paclitaxel, a chemotherapy drug, in ovarian cancer cells. [] This suggests a potential for combination therapies utilizing SD-1008 to increase the efficacy of existing cancer treatments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。